molecular formula C9H7ClN2S B6205485 2-(3-chlorophenyl)-1,3-thiazol-4-amine CAS No. 1353856-02-6

2-(3-chlorophenyl)-1,3-thiazol-4-amine

Cat. No.: B6205485
CAS No.: 1353856-02-6
M. Wt: 210.7
InChI Key:
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Description

2-(3-chlorophenyl)-1,3-thiazol-4-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chlorophenyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1,3-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazol-4-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazol-4-amine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

    2-(3-bromophenyl)-1,3-thiazol-4-amine: Similar structure but with a bromine atom instead of chlorine.

    2-(3-chlorophenyl)-1,3-oxazol-4-amine: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(3-chlorophenyl)-1,3-thiazol-4-amine is unique due to the specific positioning of the chlorine atom and the thiazole ring, which can influence its reactivity and biological activity. The presence of the thiazole ring imparts distinct electronic properties and potential interactions with biological targets compared to other heterocycles.

Properties

CAS No.

1353856-02-6

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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